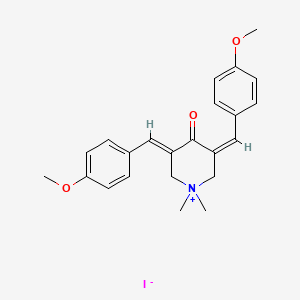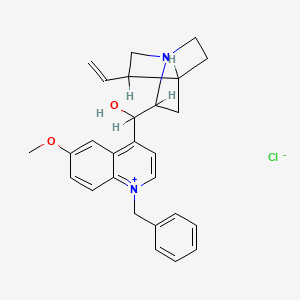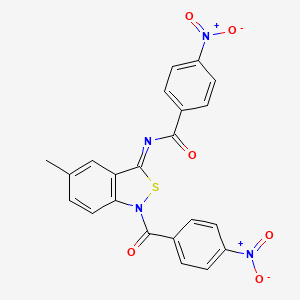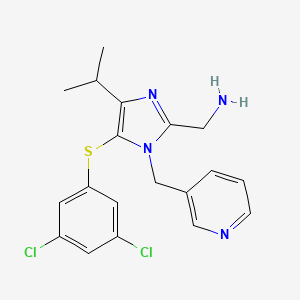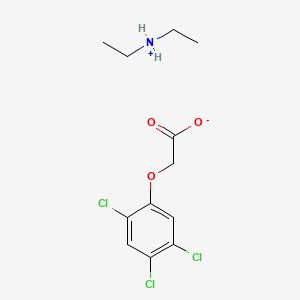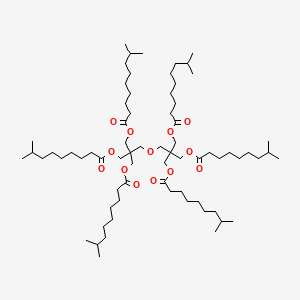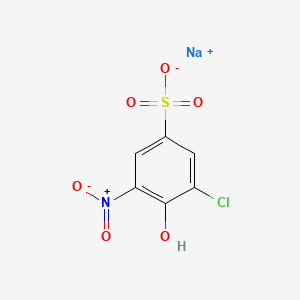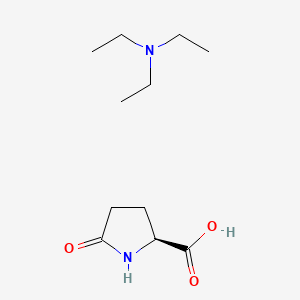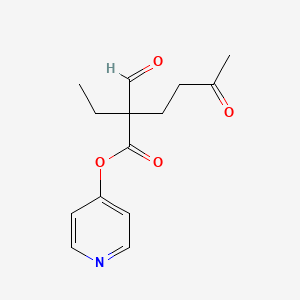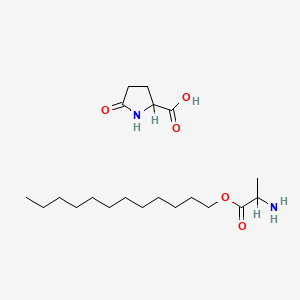
Einecs 261-737-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-Thiadiazolidine-2,5-dithione typically involves the reaction of thiourea with carbon disulfide under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of 1,3,4-Thiadiazolidine-2,5-dithione follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Thiadiazolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: Reduction reactions can lead to the formation of thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiadiazolidine derivatives.
Applications De Recherche Scientifique
1,3,4-Thiadiazolidine-2,5-dithione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of polymers and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1,3,4-Thiadiazolidine-2,5-dithione involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form strong bonds with metal ions and other electrophilic centers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Shares a similar core structure but lacks the dithione functionality.
1,2,4-Triazole: Another heterocyclic compound with similar applications but different reactivity.
Benzothiazole: Contains a sulfur and nitrogen heterocycle but with a benzene ring fused to it.
Uniqueness
1,3,4-Thiadiazolidine-2,5-dithione is unique due to its dithione functionality, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where strong interactions with metal ions or electrophilic centers are required .
Propriétés
Numéro CAS |
59404-75-0 |
|---|---|
Formule moléculaire |
C20H38N2O5 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
dodecyl 2-aminopropanoate;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H31NO2.C5H7NO3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;7-4-2-1-3(6-4)5(8)9/h14H,3-13,16H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9) |
Clé InChI |
SUYMVTQKEZOUKS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(C)N.C1CC(=O)NC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



